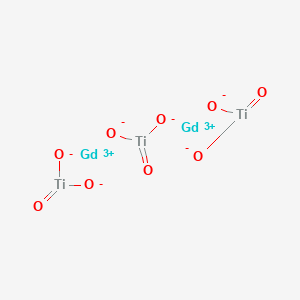

Dioxido(oxo)titanium;gadolinium(3+)

Description

Properties

Molecular Formula |

Gd2O9Ti3 |

|---|---|

Molecular Weight |

602.1 g/mol |

IUPAC Name |

dioxido(oxo)titanium;gadolinium(3+) |

InChI |

InChI=1S/2Gd.9O.3Ti/q2*+3;;;;6*-1;;; |

InChI Key |

HBJROTVMAWSTFL-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Gd+3].[Gd+3] |

Origin of Product |

United States |

**synthetic Methodologies and Controlled Fabrication of Dioxido Oxo Titanium;gadolinium 3+ Materials**

Hydrothermal and Solvothermal Synthesis of Dioxido(oxo)titanium;gadolinium(3+)

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline dioxido(oxo)titanium;gadolinium(3+) nanoparticles at relatively low temperatures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. physchemres.orgrsc.orgdrexel.edu

In a typical hydrothermal synthesis, titanium precursors like titanium(IV) isopropoxide or titanium tetrachloride are mixed with a gadolinium salt, such as gadolinium(III) nitrate, in a solvent. nih.gove3s-conferences.org The reaction mixture is then heated, allowing for the controlled nucleation and growth of Gd-doped TiO₂ nanoparticles. physchemres.org The temperature, reaction time, and pH of the solution are critical parameters that influence the crystallite size, phase composition (anatase, rutile, or brookite), and morphology of the final product. rsc.org For instance, one-step hydrothermal processes have been utilized to create precious metal-doped titanium dioxide/graphene oxide composites, demonstrating the versatility of this method. nih.gov

Solvothermal synthesis follows a similar principle but utilizes organic solvents, which can offer better control over particle size and morphology due to the different solvent properties. scielo.brnih.govresearchgate.net The use of organic solvents can also facilitate the formation of hierarchical structures and prevent particle agglomeration. scielo.brnih.gov Both methods are advantageous for producing well-defined nanoparticles with high crystallinity without the need for high-temperature post-synthesis annealing. researchgate.net

Sol-Gel and Co-Precipitation Routes for Dioxido(oxo)titanium;gadolinium(3+) Precursors

Sol-gel and co-precipitation methods are versatile wet-chemical techniques used to prepare precursors for dioxido(oxo)titanium;gadolinium(3+) materials, often in the form of nanoparticles or homogeneous powders. deswater.comresearchgate.netnih.gov These methods offer excellent control over the chemical composition and homogeneity of the resulting materials at the molecular level. mdpi.com

The sol-gel process typically involves the hydrolysis and condensation of titanium alkoxide precursors, such as titanium(IV) butoxide or titanium isopropoxide, in the presence of a gadolinium salt. deswater.comresearchgate.net This process leads to the formation of a "sol," a colloidal suspension of solid particles, which then evolves into a "gel," a three-dimensional network structure. Subsequent drying and calcination of the gel at controlled temperatures are necessary to remove organic residues and crystallize the Gd-doped TiO₂. deswater.commdpi.com The calcination temperature plays a crucial role in determining the final crystallite size and phase of the material. deswater.com For example, porous gadolinium titanate has been synthesized using a sol-gel method with polyethylene (B3416737) glycol as a template, where the crystallite size and bandgap energy were dependent on the calcination temperature. deswater.com

Co-precipitation involves the simultaneous precipitation of titanium and gadolinium hydroxides or other insoluble compounds from a solution containing their respective salts. mdpi.comstanfordmaterials.com This is typically achieved by adding a precipitating agent, such as a base, to the solution. The resulting precipitate is a highly intimate mixture of the precursor compounds, which upon washing, drying, and calcination, yields the desired Gd-doped TiO₂. mdpi.com Both sol-gel and co-precipitation methods are favored for their ability to produce fine, homogeneous powders with a uniform distribution of gadolinium within the titanium dioxide matrix. nih.govmdpi.com

High-Temperature Solid-State Reactions and Annealing Protocols for Dioxido(oxo)titanium;gadolinium(3+)

High-temperature solid-state reactions are a traditional and straightforward method for synthesizing bulk, crystalline dioxido(oxo)titanium;gadolinium(3+) materials. This technique typically involves the intimate mixing of precursor powders, such as titanium dioxide (TiO₂) and gadolinium(III) oxide (Gd₂O₃), followed by heating at elevated temperatures for an extended period. deswater.com The high temperatures provide the necessary energy for the diffusion of atoms and the formation of the desired crystalline phase.

Annealing, or heat treatment, is a critical step in many synthesis routes for Gd-doped TiO₂, including sol-gel and co-precipitation methods. deswater.commdpi.comnih.govrsc.org The annealing temperature and duration significantly influence the material's crystallinity, phase composition (anatase, rutile, or a mixture), and grain size. nih.govunimap.edu.my For instance, as-deposited amorphous films can be transformed into crystalline anatase or rutile phases through annealing. rsc.orgunimap.edu.my The transition between these phases is temperature-dependent, with higher temperatures generally favoring the formation of the more stable rutile phase. nih.govunimap.edu.my The annealing protocol must be carefully controlled to achieve the desired properties, as excessive grain growth at very high temperatures can be detrimental for certain applications.

Template-Assisted and Self-Assembly Strategies for Dioxido(oxo)titanium;gadolinium(3+) Nanostructures

Template-assisted and self-assembly strategies offer sophisticated control over the architecture of dioxido(oxo)titanium;gadolinium(3+) materials at the nanoscale, enabling the fabrication of complex and ordered nanostructures. deswater.comresearchgate.net

Template-assisted synthesis utilizes a pre-existing template with a defined structure to guide the formation of the desired nanostructure. This can involve "hard" templates, such as porous membranes or colloidal crystals, or "soft" templates, like surfactants or block copolymers. For example, porous gadolinium titanate has been synthesized using polyethylene glycol (PEG) as a template in a sol-gel route. deswater.com After the formation of the gadolinium titanate around the template, the template is removed, typically by calcination, leaving behind a porous structure. deswater.com Another example is the use of anodization to create Gd-doped TiO₂ nanotube arrays on a titanium foil surface. mdpi.com

Self-assembly is a process where individual components, such as nanoparticles, spontaneously organize into ordered structures due to specific interactions between them. digitellinc.comrsc.org This can be driven by forces like van der Waals interactions, dipole-dipole interactions, and ligand-ligand interactions. digitellinc.com For instance, TiO₂ nanoparticles have been shown to self-assemble into one-dimensional chains, two-dimensional films, and three-dimensional honeycomb networks under controlled reaction conditions. rsc.org The assembly of nanoparticles onto oxide nanotubes, such as TiO₂ nanotubes, has also been demonstrated, creating composite materials with potentially enhanced properties. These strategies are powerful tools for creating nanostructured Gd-doped TiO₂ with tailored porosity, surface area, and dimensionality.

Gas-Phase Deposition Techniques for Thin Films of Dioxido(oxo)titanium;gadolinium(3+)

Gas-phase deposition techniques are employed to fabricate high-quality thin films of dioxido(oxo)titanium;gadolinium(3+) on various substrates. These methods involve the reaction of volatile precursors in the gas phase, which then deposit onto a substrate to form a solid film.

One common technique is spin coating , which utilizes a sol-gel solution that is dispensed onto a spinning substrate. researchgate.net The centrifugal force spreads the solution evenly, and subsequent annealing is used to form the crystalline thin film. researchgate.net Another method is spray pyrolysis , where a precursor solution is sprayed onto a heated substrate, leading to the decomposition of the precursors and the formation of the film. rsc.orgresearchgate.net

DC reactive magnetron sputtering is a physical vapor deposition (PVD) technique where a titanium target is sputtered in a reactive atmosphere containing oxygen and an inert gas. By co-sputtering with a gadolinium target or using a composite target, Gd-doped TiO₂ thin films can be deposited. The properties of the films, such as Gd concentration and crystal phase, can be controlled by adjusting the sputtering parameters.

These gas-phase deposition techniques are particularly useful for applications where uniform and well-adhered thin films are required. The properties of the resulting films are highly dependent on the deposition parameters, such as substrate temperature, precursor concentration, and annealing conditions. researchgate.netrsc.org

Advanced Post-Synthesis Modifications and Surface Functionalization of Dioxido(oxo)titanium;gadolinium(3+)

Post-synthesis modifications and surface functionalization are crucial for tailoring the properties of dioxido(oxo)titanium;gadolinium(3+) materials for specific applications. researchgate.netnih.gov These modifications aim to alter the surface chemistry, enhance stability, or introduce new functionalities.

One common approach is doping , where other elements are intentionally introduced into the Gd-doped TiO₂ lattice to further modify its electronic and optical properties. researchgate.net Surface functionalization often involves the attachment of organic or inorganic molecules to the surface of the nanoparticles. For instance, coating Gd-doped TiO₂ nanoparticles with molecules like transferrin can improve their stability in aqueous media and provide a means for targeted delivery in biomedical applications. nih.gov

Other surface modification techniques include capping with inorganic materials to improve photocatalytic characteristics and reduce potential toxicity. researchgate.net The goal of these advanced modifications is to create multifunctional materials with enhanced performance by precisely controlling their surface properties.

**advanced Structural and Spectroscopic Characterization of Dioxido Oxo Titanium;gadolinium 3+ **

High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Transmission Electron Microscopy (STEM) for Lattice Structure of Dioxido(oxo)titanium;gadolinium(3+)

High-resolution transmission electron microscopy (HRTEM) and scanning transmission electron microscopy (STEM) are powerful techniques for visualizing the atomic structure of materials at sub-Angstrom resolution. oaepublish.com In these methods, a focused beam of electrons is transmitted through an ultra-thin sample (typically less than 100 nm thick). youtube.com The interaction of the electrons with the sample provides detailed information about the crystal lattice. cnrs.fr

For gadolinium titanates, HRTEM and STEM studies have been instrumental in directly imaging the atomic arrangements. In Gd₂Ti₂O₇ pyrochlore (B1171951), these techniques can reveal the ordered arrangement of Gd and Ti cations and the oxygen sublattice. researchgate.net STEM, particularly when combined with high-angle annular dark-field (HAADF) imaging, provides Z-contrast images where the brightness of atomic columns is proportional to the atomic number. This allows for straightforward differentiation between the heavier Gd columns and the lighter Ti columns. oaepublish.com

These microscopy techniques are also used to study structural defects, such as dislocations, grain boundaries, and surface reconstructions. researchgate.net For instance, in nanocrystalline Gd₂Ti₂O₇, HRTEM has shown that as the crystal size decreases, additional structural distortions can appear at the surfaces. researchgate.net Furthermore, environmental TEM (ETEM) allows for the study of structural dynamics under controlled gaseous environments and temperatures, providing insights into reaction mechanisms and material stability at the nanoscale. lanl.gov

Key Findings from HRTEM/STEM:

Direct visualization of atomic columns, confirming the pyrochlore or perovskite lattice structures.

Identification and characterization of point defects, dislocations, and planar faults.

Analysis of surface structures and size-dependent structural distortions in nanocrystals. researchgate.net

Chemical mapping at the atomic scale when combined with analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy-Loss Spectroscopy (EELS). youtube.com

Synchrotron X-ray Diffraction (SXRD) and Pair Distribution Function (PDF) Analysis of Dioxido(oxo)titanium;gadolinium(3+)

Synchrotron X-ray diffraction (SXRD) provides high-resolution data on the long-range crystallographic structure of materials. The high flux and brilliance of synchrotron sources enable precise determination of lattice parameters, space group symmetry, and atomic positions through Rietveld refinement of the diffraction patterns. mdpi.com For Gd₂Ti₂O₇, SXRD confirms the cubic pyrochlore structure with the Fd-3m space group. researchgate.netresearchgate.net Studies have used SXRD to investigate structural changes under extreme conditions, such as high pressure or ion irradiation. For example, in-situ SXRD has shown that Gd₂Ti₂O₇ undergoes a phase transition from the cubic pyrochlore structure to a monoclinic phase (P2₁) at high pressures (around 32.5 GPa). researchgate.net

While XRD provides information on the average, long-range structure, the Pair Distribution Function (PDF) technique, which analyzes the Fourier transform of the total scattering data (both Bragg and diffuse scattering), reveals the local atomic structure over a few angstroms to nanometers. cmich.edu This is particularly valuable for studying disordered or nanocrystalline materials. mdpi.comicdd.com The PDF, G(r), is a real-space function that gives the probability of finding an atom at a given distance 'r' from another atom. cmich.edu

In the context of gadolinium titanates, PDF analysis can provide precise information on bond lengths (e.g., Gd-O and Ti-O), coordination numbers, and local distortions that may not be apparent from the average structure determined by XRD alone. This combined XRD and PDF approach offers a comprehensive understanding of both the long-range and short-range atomic arrangements. mdpi.com

Table 1: Crystallographic Data for Gd₂Ti₂O₇ Pyrochlore from Diffraction Studies

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Crystal System | Cubic | SXRD | researchgate.netresearchgate.net |

| Space Group | Fd-3m | SXRD | researchgate.netresearchgate.net |

| Lattice Parameter (a) | ~10.18 - 10.20 Å | SXRD | researchgate.net |

| Pressure-Induced Phase | Monoclinic (P2₁) | In-situ SXRD | researchgate.net |

| Transition Pressure | ~32.5 GPa | In-situ SXRD | researchgate.net |

X-ray Absorption Spectroscopy (XAS) including XANES and EXAFS for Local Coordination Environments of Titanium and Gadolinium in Dioxido(oxo)titanium;gadolinium(3+)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local geometric and electronic structure around a specific absorbing atom. springernature.comnih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). youtube.com

The XANES region, near the absorption edge, provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing element. For gadolinium titanates, acquiring spectra at the Ti K-edge and the Gd L₃-edge allows for a detailed investigation of the local environment of both cations. researchgate.net

The EXAFS region, extending several hundred eV above the edge, contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS signal can yield precise information about the bond distances, coordination numbers, and the identity of the neighboring atoms for several coordination shells around the central atom. nih.gov For example, in a study of gadolinium bisporphyrinate complexes, EXAFS analysis at the Gd L₃-edge determined that the Gd³⁺ ion was bonded to eight nitrogen atoms at a distance of approximately 2.50 Å. nih.gov Similar analyses on gadolinium titanates can precisely determine the Ti-O and Gd-O bond lengths and their associated disorder (Debye-Waller factors).

Key Information from XAS:

XANES: Determination of the oxidation states (Ti⁴⁺ and Gd³⁺) and coordination symmetry.

EXAFS: Precise measurement of interatomic distances (e.g., Ti-O, Gd-O, Ti-Gd) and coordination numbers.

Probing of local structural changes due to doping, defects, or external stimuli.

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy for Gadolinium Spin States in Dioxido(oxo)titanium;gadolinium(3+)

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. youtube.com While not always the primary tool for studying paramagnetic materials like gadolinium titanates due to significant line broadening, solid-state NMR can still provide structural information. The Gd³⁺ ion, being highly paramagnetic, acts as a relaxation agent, significantly shortening the relaxation times of nearby nuclei like ¹⁷O or ¹H (if present). uum.edu.mynih.gov This paramagnetic relaxation enhancement (PRE) can be used to probe the proximity of these nuclei to the gadolinium centers. nih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a more direct technique for studying paramagnetic species. uab.edu It is highly sensitive to the electronic environment of unpaired electrons. osti.gov The Gd³⁺ ion has a high-spin ground state (S = 7/2) from its half-filled 4f shell, which gives rise to characteristic EPR spectra. nih.gov

EPR studies on Gd³⁺ in titanate host lattices, such as Gd₂Ti₂O₇, can provide detailed information about the local symmetry of the Gd site and the spin-spin interactions between neighboring Gd³⁺ ions. arxiv.org In the pyrochlore structure, the Gd³⁺ ions form a network of corner-sharing tetrahedra, which leads to geometric frustration of magnetic interactions. EPR can probe the spin dynamics in the paramagnetic and spin-liquid phases of these materials. arxiv.org For instance, EPR studies on Gd₂Ti₂O₇ have observed a deviation of the absorption line from the simple paramagnetic resonance condition at low temperatures, suggesting the opening of a gap in the magnetic excitation spectrum as the system enters a correlated spin-liquid state. arxiv.org

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Structure and Surface Chemistry of Dioxido(oxo)titanium;gadolinium(3+)

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques used to investigate the electronic structure of materials. wikipedia.org Both are based on the photoelectric effect, where irradiating a material causes the emission of photoelectrons. psu.edu By measuring the kinetic energy of these electrons, their binding energy can be determined. youtube.com

XPS uses X-rays to eject core-level electrons and is used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. psu.edu For gadolinium titanates, XPS can confirm the presence of Gd, Ti, and O and determine their oxidation states (Gd³⁺, Ti⁴⁺, O²⁻) by analyzing the binding energies of their core-level peaks (e.g., Gd 4d, Ti 2p, O 1s). arxiv.org Because XPS is surface-sensitive (probing the top 1-10 nm), it is excellent for studying surface chemistry, such as oxidation, contamination, or surface segregation. psu.edu For example, studies on the surface oxidation of gadolinium metal have used XPS to identify the formation of Gd₂O₃ on the surface.

UPS uses lower-energy ultraviolet photons to probe the valence band region. thermofisher.com It provides information about the density of states, molecular orbital structure, and the work function of the material. wikipedia.orgyoutube.com The valence band of gadolinium titanates is primarily composed of O 2p orbitals with some hybridization from Ti 3d and Gd 5d/4f states. UPS spectra provide a direct map of these occupied electronic states. youtube.com The measurement of the secondary electron cutoff in the UPS spectrum also allows for a precise determination of the material's work function, a critical parameter for electronic applications. researchgate.net

Table 2: Representative XPS Binding Energies for Gadolinium Titanate

| Core Level | Typical Binding Energy (eV) | Information Provided |

|---|---|---|

| Gd 4d | ~142-143 | Confirms presence and +3 oxidation state of Gadolinium. |

| Ti 2p₃/₂ | ~458-459 | Confirms presence and +4 oxidation state of Titanium. |

| O 1s | ~529-530 | Corresponds to lattice oxygen in the titanate structure. |

Note: Exact binding energies can vary slightly depending on the specific stoichiometry, surface condition, and instrument calibration.

Raman and Infrared Spectroscopy for Vibrational Modes and Phonon Dynamics in Dioxido(oxo)titanium;gadolinium(3+)

Raman and Infrared (IR) spectroscopy are complementary techniques that probe the vibrational modes of a material. These vibrational modes, or phonons, are quantized lattice vibrations and are highly sensitive to the crystal structure, symmetry, bonding, and local disorder.

For materials with a center of inversion, vibrational modes are either Raman-active or IR-active, but not both (the rule of mutual exclusion). The cubic pyrochlore structure (Fd-3m space group), which is centrosymmetric, is expected to have six Raman-active modes (A₁g + E₉ + 4F₂g). researchgate.net Raman spectroscopy of Gd₂Ti₂O₇ shows distinct peaks corresponding to these modes. These peaks can be assigned to specific atomic motions, such as the stretching of Ti-O bonds (A₁g mode) and bending of O-Ti-O bonds (E₉ and F₂g modes), as well as vibrations involving the Gd-O sublattice. researchgate.net

In-situ Raman spectroscopy is a powerful tool for studying pressure- or temperature-induced phase transitions and changes in local structure. For Gd₂Ti₂O₇, high-pressure Raman studies have tracked the shifts in phonon frequencies and observed the emergence of new peaks, signaling the transition to a lower-symmetry monoclinic phase. researchgate.net

Table 3: Major Raman Active Modes in Gd₂Ti₂O₇ Pyrochlore

| Wavenumber (cm⁻¹) | Mode Symmetry | Primary Atomic Motion | Reference |

|---|---|---|---|

| ~210 | F₂g | Gd-O' vibration | researchgate.net |

| ~310 | F₂g | O-Ti-O bending | researchgate.net |

| ~335 | E₉ | O-Ti-O bending | researchgate.net |

| ~450 | F₂g | Ti-O bending/stretching | researchgate.net |

| ~520 | A₁g | Ti-O stretching | researchgate.net |

| ~590 | F₂g | O-Gd-O bending | - |

Note: Peak positions are approximate and can vary based on synthesis conditions and measurement parameters.

Neutron Scattering Techniques for Magnetic Structure Determination of Dioxido(oxo)titanium;gadolinium(3+)

Neutron scattering is an indispensable tool for determining the magnetic structure of materials. sns.govpcg-scmp.org Neutrons possess a magnetic dipole moment, which interacts with the magnetic moments of unpaired electrons in a material. nist.gov This magnetic scattering is comparable in strength to the nuclear scattering from atomic nuclei, allowing for simultaneous determination of both the crystal and magnetic structures. nist.gov

For gadolinium titanates, neutron diffraction is used to study the long-range magnetic ordering that occurs at low temperatures. In Gd₂Ti₂O₇, which orders antiferromagnetically below ~1 K, neutron diffraction can determine the precise arrangement of the magnetic moments (spins) of the Gd³⁺ ions. Such measurements have been crucial in characterizing the complex, non-collinear magnetic structures that arise from the geometric frustration inherent in the pyrochlore lattice.

Inelastic neutron scattering (INS) goes a step further by probing the magnetic excitations (e.g., spin waves or magnons) within the material. By measuring the energy and momentum transfer between the neutrons and the sample, INS can map out the dispersion relations of these excitations, providing fundamental insights into the magnetic exchange interactions and the nature of the magnetic ground state. nist.gov For nanocrystalline gadolinium, neutron diffraction has been used to show that the magnetic ordering direction can differ significantly from the bulk material and is largely independent of temperature. aps.org Similar studies on gadolinium titanate nanoparticles could reveal unique magnetic behaviors influenced by size and surface effects.

**electronic Structure and Optical Properties of Dioxido Oxo Titanium;gadolinium 3+ Systems**

Quantum Mechanical Investigations of Electronic Band Structure and Density of States

Quantum mechanical calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the electronic structure of gadolinium-doped titanium dioxide (Gd-doped TiO₂). These studies reveal that the introduction of gadolinium atoms into the TiO₂ lattice creates new energy levels within the band gap.

The insertion of elements like Germanium, Lead, and Bismuth into similar crystal structures has been shown to significantly affect cell volume and structural stability, with density of states (DOS) calculations confirming metallic conductivity due to a zero band gap. rsc.org While specific DFT calculations for Gd-doped TiO₂ were not found in the provided search results, the principles of how dopants affect electronic structure are well-established. The introduction of Gd³⁺ ions is expected to introduce new states near the conduction or valence bands, effectively narrowing the band gap. This modification of the electronic band structure is crucial for enhancing the material's photocatalytic activity and other optical properties.

Photoluminescence and Electroluminescence Emission Mechanisms

The photoluminescence (PL) of gadolinium-doped titanium dioxide is a key characteristic, arising from the radiative recombination of excited electrons and holes. In undoped TiO₂, PL is often associated with defect states, such as oxygen vacancies. nih.gov When doped with gadolinium, the emission properties can be significantly altered.

The mechanism often involves an energy transfer from the TiO₂ host to the Gd³⁺ ions. Upon excitation, electron-hole pairs are generated in the TiO₂ lattice. This energy can then be non-radiatively transferred to the gadolinium ions, exciting them to higher energy levels. The subsequent de-excitation of the Gd³⁺ ions results in characteristic luminescence. The specific emission wavelengths are determined by the electronic transitions within the 4f shell of the gadolinium ion.

Upconversion and Downconversion Luminescence

Gadolinium-doped titanium oxides can exhibit both upconversion and downconversion luminescence, processes that are highly valuable for various photonic applications.

Upconversion luminescence involves the absorption of two or more lower-energy photons, followed by the emission of a single higher-energy photon. In systems co-doped with other rare-earth ions like Yb³⁺ and Er³⁺, gadolinium can play a role in the energy transfer processes that lead to upconversion. For instance, in gadolinium oxysulfate hollow nanoparticles co-doped with ytterbium and erbium, upconversion emission is observed under 980 nm laser excitation. elsevierpure.com

Downconversion luminescence , also known as quantum cutting, is a process where one high-energy photon is absorbed, resulting in the emission of two or more lower-energy photons. This phenomenon has been observed in various gadolinium-containing materials and is a promising route to enhance the efficiency of solar cells by converting a single high-energy solar photon into two lower-energy photons that can be more efficiently utilized by the photovoltaic material.

Time-Resolved Photoluminescence Spectroscopy for Carrier Dynamics

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful technique to study the dynamics of photoexcited carriers, including their generation, relaxation, and recombination. In transition metal oxides, the dynamics of photoexcited carriers can be complex due to the presence of d-levels in the electronic structure, which can lead to various types of optical excitations. colorado.edu

In the context of Gd-doped TiO₂, TRPL can provide insights into the lifetime of the excited states and the efficiency of energy transfer processes. Studies on similar materials, such as Ce-doped Gd₃Al₂Ga₃O₁₂ (GAGG), have used TRPL to analyze the decay curves of luminescence, which often consist of fast and slow components. researchgate.net These components are related to different relaxation pathways of the excited electrons. researchgate.net The insights gained from TRPL are crucial for understanding how doping and material structure influence the efficiency of luminescence and for optimizing materials for applications like scintillators and optical sensors. The dynamics of photoexcited carriers are a key factor limiting the performance of quantum dot solar cells. rsc.org

Influence of Doping Concentration and Crystal Defects on Optical Absorption and Emission

The concentration of gadolinium dopant and the presence of crystal defects have a profound impact on the optical properties of titanium dioxide.

Doping Concentration: The concentration of the dopant is a critical parameter that can be tuned to optimize the optical properties. Increasing the dopant concentration can enhance certain optical features up to an optimal point, beyond which negative effects like concentration quenching can occur. For example, in tungsten-doped TiO₂, an optimal performance for dye-sensitized solar cells was found at a specific doping concentration (6 at%), which increased the specific surface area and electron transfer rate. mdpi.com Similarly, increasing the concentration of silver doping in TiO₂ has been shown to increase the absorption coefficient and shift the absorption edge to the visible region. researchgate.net In LiTaO₃ crystals, double doping allows for more precise control over the material's properties compared to single doping. mdpi.com

The following table summarizes the effect of increasing dopant concentration on the optical properties of titanium dioxide based on findings from various doping studies:

| Property | Effect of Increasing Dopant Concentration |

| Absorbance | Generally increases. semanticscholar.org |

| Transmittance | Generally decreases. semanticscholar.org |

| Energy Gap | Tends to decrease. semanticscholar.org |

| Refractive Index | Tends to increase. researchgate.net |

| Photoluminescence | Can be enhanced up to an optimal concentration, then quenched. nih.gov |

Luminescent Sensing and Photonic Applications Research

The unique luminescent properties of dioxido(oxo)titanium;gadolinium(3+) make it a promising material for a range of sensing and photonic applications.

Luminescent Sensing: The luminescence of Gd-doped TiO₂ can be sensitive to the surrounding chemical environment, making it suitable for developing chemical sensors. For example, lanthanide-titanium oxo clusters have been investigated as luminescent sensors for the detection of nitrobenzene. researchgate.net The principle behind such sensors is often the quenching or enhancement of luminescence upon interaction with the target analyte. Gadolinium(III) complexes have also been utilized in materials for oxygen and temperature sensing. researchgate.netnih.gov

Photonic Applications: The ability to tune the emission color and lifetime of Gd-doped TiO₂ through co-doping and control of material structure opens up possibilities in various photonic devices. These materials are being explored for use in:

Solid-state lighting: As phosphors to convert the blue or UV light from LEDs into visible light.

Displays: As red, green, or blue emitting components.

Biomedical imaging: The upconversion properties of materials containing gadolinium are of interest for deep-tissue imaging, where near-infrared excitation can be used to generate visible emission. nih.gov Hybrid TiO₂-Gd nanoparticles have been developed for MRI-guided therapies. nih.gov

Solar cells: The downconversion properties could potentially increase the efficiency of solar cells by converting high-energy photons into multiple lower-energy photons that can be more effectively absorbed.

The ongoing research in this area focuses on improving the quantum efficiency, stability, and processability of these materials to realize their full potential in these and other emerging technologies.

**catalytic and Photocatalytic Performance of Dioxido Oxo Titanium;gadolinium 3+ **

Advanced Oxidation Processes (AOPs) Using Dioxido(oxo)titanium;gadolinium(3+) as Photocatalyst

Dioxido(oxo)titanium;gadolinium(3+) is a highly effective photocatalyst in Advanced Oxidation Processes (AOPs) for the degradation of organic pollutants in water. spm.com.cnnih.gov AOPs utilize highly reactive species, such as hydroxyl radicals, to break down persistent organic compounds. dntb.gov.ua The photocatalytic activity of Gd-doped TiO2 is significantly enhanced compared to pure TiO2. nih.govingentaconnect.com This enhancement is attributed to several factors, including improved light absorption and more efficient generation of reactive oxygen species (ROS). nih.govresearchgate.net For example, in the degradation of dyes like methylene (B1212753) blue and rhodamine B, Gd-doped TiO2 has demonstrated superior performance. nih.govresearchgate.net

Table 1: Photocatalytic Degradation Efficiency of Various Pollutants using Gd-doped TiO2

| Pollutant | Catalyst | Degradation Efficiency (%) | Reference |

|---|---|---|---|

| Methyl Orange | Gd-doped TiO2 nanotube arrays | 95.8 | mdpi.com |

| Methylene Blue | 0.1 mol% Gd-doped TiO2 | Higher than pure TiO2 | nih.gov |

| Rhodamine B | 0.5 at% Gd-doped TiO2 | Significantly improved | researchgate.net |

| Acriflavine | 0.5% Gd-doped TiO2 | 92 | researchgate.net |

| Carbosulfan pesticide | Gd/TiO2 | 87.88 (COD decrease) | researchgate.net |

Charge Carrier Separation and Recombination Kinetics in Photocatalytic Dioxido(oxo)titanium;gadolinium(3+)

A critical factor in photocatalysis is the separation and lifetime of photogenerated electron-hole pairs. In dioxido(oxo)titanium;gadolinium(3+), the introduction of gadolinium ions creates defect sites within the TiO2 lattice. researchgate.net These defects can act as trapping sites for electrons, which inhibits the recombination of electrons and holes. researchgate.netresearchgate.net The half-filled 4f electronic configuration of Gd(III) is particularly effective in this regard. researchgate.net By reducing the recombination rate, more charge carriers are available to participate in redox reactions on the catalyst surface, leading to enhanced photocatalytic activity. researchgate.netresearchgate.net

Reaction Mechanism Elucidation for Photocatalytic Transformations on Dioxido(oxo)titanium;gadolinium(3+) Surfaces

The mechanism of photocatalytic degradation on dioxido(oxo)titanium;gadolinium(3+) surfaces involves several key steps. Upon irradiation with light of sufficient energy, electron-hole pairs are generated in the semiconductor. The holes can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). nih.gov Simultaneously, the electrons can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (O2•−). These reactive oxygen species are the primary agents responsible for the degradation of organic pollutants. nih.gov The presence of gadolinium can enhance the generation of these radicals, thereby accelerating the degradation process. researchgate.netresearchgate.net

Photoelectrochemical Performance of Dioxido(oxo)titanium;gadolinium(3+) Electrodes for Energy Conversion

Dioxido(oxo)titanium;gadolinium(3+) also shows promise in photoelectrochemical (PEC) applications, such as water splitting for hydrogen production. When used as a photoanode, the material can absorb light to generate electron-hole pairs. The holes participate in the oxygen evolution reaction, while the electrons are transferred through an external circuit to the cathode, where they drive the hydrogen evolution reaction. The doping with gadolinium can improve the photoelectrochemical performance by enhancing light absorption, improving charge separation, and reducing charge transfer resistance at the electrode-electrolyte interface. semanticscholar.org Studies have shown that Gd-doped TiO2 nanofibers exhibit a significant enhancement in the photocatalytic degradation rate due to improved electron transport. researchgate.net

**surface Chemistry and Interfacial Phenomena of Dioxido Oxo Titanium;gadolinium 3+ **

Adsorption/Desorption Kinetics and Thermodynamics on Dioxido(oxo)titanium;gadolinium(3+) Surfaces

The efficiency of processes like photocatalysis is often preceded by the adsorption of reactants onto the catalyst's surface. In the case of Gd-doped TiO₂, the adsorption and desorption characteristics are crucial.

Studies on nitrogen adsorption-desorption isotherms for Gd-doped TiO₂ reveal a type II classification according to Brunauer's system, which is indicative of macroporous solids. A notable feature is a small hysteresis loop, suggesting some level of porosity within the material. researchgate.net The doping process with lanthanide ions like gadolinium has been shown to significantly increase the surface area. For instance, the surface area of Gd³⁺-TiO₂ can increase by approximately 75% compared to undoped TiO₂. researchgate.net This enhancement in surface area, along with an increase in mesopore volume, is observed without altering the fundamental anatase structure of the TiO₂. researchgate.net

The adsorption of molecules like methylene (B1212753) blue (MB) onto TiO₂ surfaces has been studied from a thermodynamic perspective. The process is generally spontaneous and endothermic. mdpi.com For undoped TiO₂, the change in Gibbs free energy (ΔG) for MB adsorption is negative, indicating spontaneity, while the positive enthalpy change (ΔH) points to an endothermic process. mdpi.com This suggests that the adsorption process is favored at higher temperatures. The positive entropy change (ΔS) is often associated with the dehydration of the adsorbate molecules as they attach to the surface. mdpi.com While specific thermodynamic data for Gd-doped TiO₂ is not extensively detailed in the provided results, the fundamental principles of adsorption on TiO₂ provide a basis for understanding these phenomena.

The kinetics of adsorption, which describe the rate at which a substance is adsorbed, are also a critical factor. For TiO₂ thin films, the adsorption of MB has been shown to follow specific kinetic models. researchgate.net The study of adsorption/desorption equilibrium is a necessary precursor to understanding photocatalytic degradation processes. mdpi.com

Interactive Data Table: Adsorption Characteristics of Lanthanide-Doped TiO₂

Surface Reconstructions and Defect Chemistry of Dioxido(oxo)titanium;gadolinium(3+)

The introduction of gadolinium into the TiO₂ lattice induces significant changes in its defect chemistry, which in turn influences its surface properties and reactivity.

Doping TiO₂ with Gd³⁺ ions can lead to the formation of oxygen vacancies to maintain charge neutrality, as Gd³⁺ (ionic radius ~0.94 Å) substitutes for Ti⁴⁺ (ionic radius ~0.68 Å). sciepublish.com This substitution causes lattice distortion and an imbalance of electric charge. mdpi.com The creation of these oxygen vacancies is a key factor in enhancing the photocatalytic activity of the material, as they can act as trapping sites for photogenerated electrons, thereby reducing electron-hole recombination. researchgate.net Studies have shown that an appropriate amount of Gd doping (e.g., 0.3-0.4 at.%) is favorable for creating abundant oxygen vacancies. researchgate.net

X-ray photoelectron spectroscopy (XPS) analysis confirms the presence of these defects. The O 1s XPS spectrum of Gd-doped samples often shows a broad and asymmetric peak, which can be deconvoluted into components corresponding to lattice oxygen (Ti-O) and surface hydroxyl groups (O-H) or oxygen vacancies. sciepublish.commdpi.com The presence of Gd³⁺ replacing Ti⁴⁺ can also cause a shift in the Ti 2p peak towards lower binding energy. mdpi.com

The larger ionic radius of Gd³⁺ compared to Ti⁴⁺ can also lead to an expansion of the TiO₂ lattice. sciepublish.com However, some studies suggest that if the ionic radius of the dopant is significantly larger than that of titanium, it may depress the incorporation of the dopant into the TiO₂ crystal lattice, potentially leading to deactivation of the catalyst. researchgate.net

The distribution of gadolinium oxide on the surface of TiO₂ has been shown to enhance the surface-charge transfer process, which is beneficial for catalytic applications. mdpi.com Furthermore, the defect chemistry of TiO₂ is complex and can involve not only oxygen vacancies but also titanium interstitials and vacancies, all of which are influenced by factors like oxygen partial pressure during synthesis and processing. researchgate.net

Interaction of Dioxido(oxo)titanium;gadolinium(3+) Surfaces with Gases and Liquids

The interaction of Gd-doped TiO₂ surfaces with surrounding gases and liquids is fundamental to its application in areas like gas sensing and photocatalytic degradation of pollutants in water.

Interaction with Gases: Gd-doped TiO₂ has been investigated for its potential in gas sensing applications. The presence of surface defects, such as oxygen vacancies, plays a crucial role in the sensing mechanism. These vacancies can act as adsorption sites for gas molecules. vu.lt For instance, in the detection of oxidizing or reducing gases, the interaction with these surface defects leads to a change in the electrical conductivity of the material, which forms the basis of the sensing signal. vu.lt The doping of TiO₂ with elements like gadolinium can enhance the surface-charge transfer process, improving the catalytic effect and potentially the gas sensing performance. mdpi.com

Interaction with Liquids: In aqueous environments, the surface of Gd-doped TiO₂ interacts with water and dissolved species. The doping with Gd³⁺ can lead to an increase in hydrophilic properties. This is attributed to the lattice distortion caused by the substitution of Ti⁴⁺ with Gd³⁺, which results in an imbalance of electrical charge and the generation of hydrophilic hydroxyl groups on the surface. mdpi.com Enhanced hydrophilicity can be beneficial for photocatalytic applications in water, as it promotes the interaction between the catalyst surface and water molecules, facilitating the generation of highly reactive hydroxyl radicals.

The photocatalytic degradation of organic pollutants like methylene blue (MB) in water is a key application. The process begins with the adsorption of the pollutant molecules onto the catalyst surface. nih.gov The enhanced surface area and presence of active sites (like oxygen vacancies) on Gd-doped TiO₂ can lead to improved photocatalytic activity. researchgate.netnih.gov For example, 5 wt% Gd-doped TiO₂ has been shown to degrade over 90% of MB within 10 minutes under specific light conditions. mdpi.com The interaction involves the generation of reactive oxygen species (ROS) on the surface, which then attack and degrade the pollutant molecules. nih.gov

Influence of Surface Termination and Morphology on Reactivity of Dioxido(oxo)titanium;gadolinium(3+)

Morphology: The morphology, or the shape and size of the material at the nanoscale, has a profound impact on reactivity. Gd-doped TiO₂ has been synthesized in various forms, including nanoparticles, nanotubes, and thin films. mdpi.comresearchgate.netnih.gov

Nanoparticles: Gd-doped TiO₂ nanoparticles often exhibit a high surface-area-to-volume ratio, which provides more active sites for reactions. nih.gov However, agglomeration of nanoparticles can reduce the effective surface area and catalytic activity. researchgate.net

Nanotubes: TiO₂ nanotube arrays, often prepared by anodization, offer a highly ordered structure with a large internal surface area. mdpi.com Doping these nanotubes with Gd does not typically destroy their tubular structure and can enhance their photocatalytic performance by improving properties like hydrophilicity. mdpi.com

Thin Films: Gd-doped TiO₂ films deposited by methods like DC reactive magnetron sputtering allow for controlled thickness and composition. researchgate.net The reactivity of these films is dependent on the Gd concentration and the resulting crystal phase and oxygen vacancy concentration. researchgate.net

The morphology influences reactivity by affecting factors such as light absorption, mass transport of reactants and products, and the density of active sites. For example, a suitable amount of Gd doping in TiO₂ films can create abundant oxygen vacancies, leading to improved photocatalytic activity. researchgate.net

Interactive Data Table: Effect of Morphology on Gd-doped TiO₂ Properties

**theoretical and Computational Modeling of Dioxido Oxo Titanium;gadolinium 3+ **

Density Functional Theory (DFT) for Electronic Structure and Lattice Dynamics of Dioxido(oxo)titanium;gadolinium(3+)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems. arxiv.orgarxiv.org It is a cornerstone for predicting material properties from first principles.

Lattice Dynamics: Lattice dynamics, the study of atomic vibrations in a crystal, is also accessible through DFT. By calculating the forces on atoms when they are slightly displaced from their equilibrium positions, a matrix of force constants can be constructed. Diagonalizing this matrix yields the phonon dispersion curves, which describe the vibrational modes of the crystal. The study of phonon modes is essential for understanding thermal properties, phase stability, and phenomena like superconductivity and charge density waves. arxiv.orgaps.org For materials like barium titanate, DFT calculations have successfully predicted phonon frequencies and identified soft modes that are responsible for structural phase transitions. researchgate.net For gadolinium titanate, DFT can predict its vibrational spectrum, which can be compared with experimental techniques like Raman and infrared spectroscopy to validate the theoretical model.

| Property | Method | Finding | Reference |

| Crystal Structure | Synthesis & XRD | Pyrochlore (B1171951) cubic lattice | ifmo.ru |

| Band Gap (BaTiO₃) | DFT (GGA) | ~1.9 eV (underestimation typical) | arxiv.org |

| Bonding (BaTiO₃) | DFT | Strong p-d hybridization (Ti-O) | arxiv.orgarxiv.org |

| Lattice Dynamics (BaTiO₃) | DFPT | Prediction of phonon modes and instabilities | researchgate.net |

Molecular Dynamics (MD) Simulations for Atomic Mobility and Phase Transitions in Dioxido(oxo)titanium;gadolinium(3+)

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Atomic Mobility: MD simulations are particularly well-suited for studying the diffusion and mobility of atoms within the gadolinium titanate lattice. By simulating the system at various temperatures, one can track the trajectories of individual atoms and calculate diffusion coefficients. This is crucial for understanding ionic conductivity, a key property for applications like solid oxide fuel cells. researchgate.net For example, MD simulations on doped barium titanate have been used to model the diffusion of oxygen vacancies, which are often the primary charge carriers in such oxides. researchgate.net In gadolinium titanate, MD can be used to investigate the mobility of both oxygen ions and cations, providing insights into its performance as a potential ionic conductor or for understanding degradation mechanisms.

Phase Transitions: MD simulations can also capture temperature- or pressure-induced phase transitions. researchgate.net By monitoring the changes in structural parameters like lattice constants, bond angles, and atomic coordination as a function of temperature, MD can reveal the atomistic mechanisms of phase transformations. aps.org For instance, ab initio MD simulations have been successfully used to study the ferroelectric phase transitions in barium titanate, reproducing the sequence of transitions and providing detailed descriptions of the atomic rearrangements. mdpi.comaps.org For gadolinium titanate, which is known for its structural stability and resistance to amorphization under radiation, MD simulations can help to understand the limits of this stability and the nature of any potential phase transitions at extreme conditions.

Monte Carlo Simulations for Defect Thermodynamics and Doping Profiles in Dioxido(oxo)titanium;gadolinium(3+)

Monte Carlo (MC) methods are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are often used to study thermodynamic properties and equilibrium defect configurations.

Defect Thermodynamics: The formation and interaction of point defects, such as vacancies and interstitials, are critical to the properties of gadolinium titanate. MC simulations, often combined with energies calculated from DFT, can be used to model the thermodynamics of these defects. rsc.org This approach can predict the equilibrium concentration of various defects as a function of temperature and atmospheric conditions. For instance, atomistic simulations on doped barium titanate have been used to calculate the formation energies of different dopant-vacancy pairs, predicting the preferred site for dopants and the mechanism of charge compensation. researchgate.net This methodology can be applied to gadolinium titanate to understand its intrinsic defect chemistry and how it is affected by extrinsic doping.

Doping Profiles: When gadolinium titanate is intentionally doped to modify its properties, the spatial distribution of these dopants can be inhomogeneous. Kinetic Monte Carlo (KMC) simulations can model the evolution of these doping profiles during synthesis or thermal treatment. researchgate.netepj-conferences.org By simulating the random walk of dopant atoms on the crystal lattice, KMC can predict their final distribution, including potential segregation to grain boundaries or surfaces. Understanding and controlling these doping profiles is crucial, as they can significantly impact the material's electrical and catalytic properties. researchgate.net

| Computational Method | Application to Gd₂Ti₂O₇ (or related materials) | Key Insights | References |

| Monte Carlo (MC) | Equilibrium thermodynamics of Li-titanates | Reproduces experimental potential profiles. | rsc.org |

| Atomistic Simulation | Dopant incorporation in BaTiO₃ | Predicts dopant site preference and defect pairing. | researchgate.net |

| Kinetic Monte Carlo (KMC) | Defect evolution in crystals | Simulates long-term evolution of microstructure. | researchgate.netepj-conferences.org |

Ab Initio Molecular Dynamics for Reaction Pathways on Dioxido(oxo)titanium;gadolinium(3+) Surfaces

Ab Initio Molecular Dynamics (AIMD) combines the quantum mechanical accuracy of DFT with the dynamic simulation capabilities of MD. This allows for the modeling of chemical reactions and surface phenomena without the need for pre-defined empirical potentials.

AIMD is a powerful tool for investigating reaction pathways on the surfaces of gadolinium titanate. rsc.org This is particularly relevant for catalytic applications, where the material's surface interacts with gas-phase molecules. AIMD simulations can identify adsorption sites for reactants, map out the energy landscape for surface reactions, and determine the reaction mechanisms and activation barriers. For example, AIMD has been used to study the complex precursor-surface reactions during the chemical vapor deposition of nitrides on graphene. rsc.org Similarly, AIMD can be applied to understand the catalytic oxidation of pollutants or the splitting of water on gadolinium titanate surfaces, providing fundamental insights to guide the design of more efficient catalysts. Studies on gadolinium-based complexes in aqueous solutions also demonstrate the power of AIMD in describing the interaction with surrounding molecules. nih.govcea.frnih.gov

Predictive Modeling for Novel Properties and Rational Design of Dioxido(oxo)titanium;gadolinium(3+) Variants

The ultimate goal of computational modeling is often the predictive design of new materials with enhanced or novel properties. By combining the aforementioned simulation techniques with high-throughput screening and machine learning, researchers can accelerate the discovery of new gadolinium titanate variants.

Computational screening can be used to systematically explore the effects of different dopants on the electronic structure, defect chemistry, and catalytic activity of gadolinium titanate. rsc.org For example, DFT calculations can predict how substituting different rare-earth elements on the gadolinium site or other transition metals on the titanium site would alter the band gap or oxygen vacancy formation energy. This "rational design" approach allows researchers to identify promising candidate compositions for specific applications before undertaking extensive experimental synthesis and characterization. nih.govnih.gov This predictive capability is crucial for optimizing gadolinium titanate for use in areas such as nuclear waste immobilization, thermal barrier coatings, or as a photocatalyst.

**emerging Applications and Future Research Trajectories for Dioxido Oxo Titanium;gadolinium 3+ **

Integration of Dioxido(oxo)titanium;gadolinium(3+) into Advanced Energy Storage and Conversion Devices

The incorporation of gadolinium into the titanium dioxide lattice has shown significant promise for enhancing the performance of various energy storage and conversion systems.

Beyond photovoltaics, Gd-doped materials are being explored in battery technology . The high ionic conductivity and stability of gadolinium oxide make it a candidate for electrolyte materials in high-performance energy storage systems. stanfordmaterials.com By incorporating gadolinium oxide, it may be possible to improve the energy density, cycle life, and safety of batteries. stanfordmaterials.com In the context of lithium-sulfur batteries, composites of gadolinium oxide-doped carbon aerogels with sulfur have demonstrated superior electrochemical performance. These composites exhibit high initial discharge specific capacities and maintain good reversible specific capacity over numerous cycles. electrochemsci.orgresearchgate.net The improved performance is attributed to the strong polar adsorption of polysulfides by gadolinium oxide, which mitigates the shuttle effect, a common issue in lithium-sulfur batteries. electrochemsci.orgresearchgate.net

Furthermore, gadolinium can serve as an electrolyte in solid oxide fuel cells (SOFCs) . When used as a dopant for materials like ceria, it creates an electrolyte with high ionic conductivity at lower operating temperatures. wikipedia.org

Future research in this area is likely to focus on optimizing the doping concentration and morphology of Gd-doped TiO₂ to maximize energy conversion and storage efficiencies. Investigating the synergistic effects of co-doping with other elements and developing scalable synthesis methods for these advanced materials are also critical future research directions.

Novel Sensor Platforms Based on Dioxido(oxo)titanium;gadolinium(3+)

The unique electronic and surface properties of Gd-doped TiO₂ make it a promising material for the development of novel sensor platforms. Titanium dioxide-based materials, in general, are utilized in gas sensors due to their ability to change electrical resistance in the presence of various gases and volatile organic compounds (VOCs). mdpi.com Doping with elements like gadolinium can modify the electronic structure and surface chemistry of TiO₂, potentially enhancing its sensitivity and selectivity towards specific analytes.

Research has shown that doping TiO₂ can create new energy levels and influence the material's charge separation and transport mechanisms, which are crucial for sensing applications. mdpi.com For instance, a composite of TiO₂ nanofibers, gold nanoparticles, and oxygen-doped graphitic carbon nitride has been successfully used for the electrochemical detection of nitrofurazone, demonstrating the potential of modified TiO₂ in chemical sensing. mdpi.com In a related study, a composite of graphitic carbon nitride and gadolinium molybdate (B1676688) was developed for sensing nitrofurazone, highlighting the role of gadolinium-containing compounds in enhancing electrochemical sensor performance. mdpi.com

The development of sensors based on non-stoichiometric titanium oxides, which can be formed through processes that might be influenced by dopants like gadolinium, offers a pathway to creating sensors with varied selectivity and sensitivity. mdpi.com Future research will likely focus on:

Investigating the specific sensing mechanisms of Gd-doped TiO₂ for different target molecules.

Optimizing the material's properties, such as particle size and porosity, to enhance sensor performance.

Developing sensor arrays based on Gd-doped TiO₂ for the simultaneous detection of multiple analytes.

Exploring the use of Gd-doped TiO₂ in biosensors by functionalizing the surface with biological recognition elements.

Environmental Remediation Technologies Employing Dioxido(oxo)titanium;gadolinium(3+)

Gd-doped TiO₂ has emerged as a highly effective photocatalyst for the degradation of organic pollutants in water and air, offering a promising avenue for environmental remediation. The introduction of gadolinium into the TiO₂ lattice can significantly enhance its photocatalytic activity under both UV and visible light. chalcogen.ro

The primary mechanism for this enhancement lies in the ability of gadolinium ions to act as charge separation centers, reducing the recombination rate of photogenerated electron-hole pairs. nih.govresearchgate.net This leads to an increased production of reactive oxygen species (ROS), such as hydroxyl radicals, which are responsible for breaking down persistent organic pollutants. nih.govnih.gov Studies have demonstrated the successful degradation of various contaminants, including methylene (B1212753) blue, methyl orange, and rhodamine B, using Gd-doped TiO₂ nanoparticles and nanotubes. chalcogen.ronih.govmdpi.com

The effectiveness of the photocatalyst is often dependent on the doping concentration. For example, a 0.1 mol% Gd-doped TiO₂ showed the highest efficiency in degrading methylene blue and in antibacterial activity compared to higher doping concentrations and pure titania. nih.govresearchgate.net Similarly, for the degradation of Rhodamine B, a 2.5 at% nominal concentration of Gd³⁺ ions in TiO₂ nanopowder exhibited the best photocatalytic activity. chalcogen.ro In another study, Gd-doped TiO₂ nanotube arrays prepared by anodization showed a 95.8% degradation rate for methyl orange under optimized conditions. mdpi.com

The synthesis method also plays a crucial role in the final properties of the material. Methods like sol-gel and anodization have been successfully employed to create Gd-doped TiO₂ with high surface areas and tailored structures, such as nanoparticles and nanotubes, further boosting their photocatalytic performance. nih.govmdpi.com

Future research in this domain is directed towards:

Understanding the precise role of gadolinium's electronic structure in the photocatalytic mechanism. mdpi.com

Developing Gd-doped TiO₂ photocatalysts that are highly efficient under visible light to harness solar energy for environmental cleanup. youtube.com

Investigating the degradation pathways of a wider range of emerging contaminants.

Scaling up the production of these photocatalysts and integrating them into practical water and air treatment systems.

Exploring the use of Gd-doped TiO₂ in combination with other advanced oxidation processes for enhanced remediation efficiency. nih.gov

Table 1: Photocatalytic Degradation Efficiency of Gd-Doped TiO₂ for Various Pollutants

| Pollutant | Catalyst | Doping Concentration | Degradation Efficiency | Light Source | Reference |

| Methylene Blue | Gd-doped TiO₂ nanoparticles | 0.1 mol% | Highest among tested | UV/Visible | nih.gov |

| Rhodamine B | Gd-doped TiO₂ nanopowder | 2.5 at% | Highest among tested | Not Specified | chalcogen.ro |

| Methyl Orange | Gd-doped TiO₂ nanotube arrays | 0.01 mol/L Gd³⁺ | 95.8% | Not Specified | mdpi.com |

| Carbosulfan | Gd/TiO₂ | Not Specified | 87.88% COD decrease | Not Specified | aip.org |

Scalable Manufacturing and Process Optimization for Dioxido(oxo)titanium;gadolinium(3+)

For the widespread application of Gd-doped TiO₂, the development of scalable and cost-effective manufacturing processes is essential. Several synthesis methods have been explored, each with its own advantages and challenges in terms of scalability and control over material properties.

The sol-gel method is a widely used technique for producing Gd-doped TiO₂ nanoparticles. nih.gov This bottom-up approach offers good control over the composition and homogeneity of the final product. The process typically involves the hydrolysis and condensation of titanium and gadolinium precursors, followed by a calcination step to crystallize the material. While versatile, scaling up the sol-gel process requires careful control of reaction parameters such as pH, temperature, and precursor concentration to ensure batch-to-batch consistency. chalcogen.ro

Hydrothermal synthesis is another common method, particularly for producing nanostructured materials like nanotubes. This technique involves heating an aqueous suspension of precursors in a sealed vessel, allowing for the formation of crystalline materials at relatively low temperatures. It is a promising route for producing materials with high surface areas.

The anodization method is a top-down approach used to fabricate ordered arrays of Gd-doped TiO₂ nanotubes directly on a titanium foil surface. mdpi.com This method offers excellent control over the nanotube dimensions and morphology. However, its scalability for producing large quantities of powder may be limited compared to wet-chemical methods.

Process optimization is a key area of ongoing research. This includes optimizing calcination temperatures and times to achieve the desired crystalline phase (typically anatase for photocatalysis) and crystallite size. aip.org The choice of precursors and solvents also significantly impacts the properties of the final material. chalcogen.ro For instance, using titanium(IV) isopropoxide and gadolinium acetylacetonate (B107027) in a room-temperature sol-gel process has been shown to be effective. chalcogen.ro

Future research will focus on:

Developing continuous flow reactors for the synthesis of Gd-doped TiO₂ to improve scalability and reproducibility.

Exploring green synthesis routes that use environmentally benign solvents and precursors.

Investigating the use of microwave-assisted or sonochemical methods to accelerate reaction times and improve energy efficiency.

Establishing standardized characterization protocols to ensure quality control in large-scale production.

Fundamental Investigations into Long-Term Stability and Durability of Dioxido(oxo)titanium;gadolinium(3+) Materials

The long-term stability and durability of Gd-doped TiO₂ are critical for its practical implementation in various applications. While the material exhibits good chemical stability, its performance can be affected by factors such as photocorrosion, phase transformations, and leaching of the dopant over time.

Structural Stability: One of the benefits of doping TiO₂ with gadolinium is the inhibition of the phase transformation from the more photocatalytically active anatase phase to the less active rutile phase at high temperatures. researchgate.net This enhances the thermal stability of the material, which is particularly important for applications that involve high-temperature processes or operation.

Chemical Stability: Gd-doped TiO₂ is generally considered to be chemically stable in aqueous environments. However, the potential for leaching of gadolinium ions, especially under acidic or basic conditions, is a concern that needs to be addressed. Leaching can not only decrease the performance of the material but also introduce gadolinium into the environment, which may have ecological implications. Studies on the stability of Gd-doped TiO₂ nanoparticles often involve monitoring the concentration of leached gadolinium over extended periods under various conditions.

Photostability: Under prolonged irradiation, photocatalysts can undergo photocorrosion, which can lead to a decrease in their activity. While TiO₂ is known for its high photostability, the effect of gadolinium doping on this property needs to be thoroughly investigated. It is important to assess whether the presence of gadolinium enhances or diminishes the material's resistance to photodegradation.

Future fundamental research should focus on:

Conducting long-term aging studies of Gd-doped TiO₂ under realistic operating conditions for different applications (e.g., continuous flow water treatment, long-term battery cycling).

Developing a deeper understanding of the mechanisms of dopant leaching and photocorrosion at the atomic level using advanced characterization techniques and computational modeling.

Investigating the effect of different synthesis methods and surface modifications on the long-term stability of the material.

Evaluating the environmental fate and potential toxicity of any leached gadolinium species.

By addressing these fundamental questions, researchers can develop more robust and durable Gd-doped TiO₂ materials, paving the way for their successful and sustainable use in a wide range of emerging technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for gadolinium(3⁺)-doped titanium dioxide composites, and how do synthesis parameters influence crystallinity and phase purity?

- Methodological Answer : Sol-gel and hydrothermal synthesis are widely used. For sol-gel, control of pH (e.g., 3–5) and calcination temperature (500–800°C) is critical to avoid phase segregation of Gd³⁺ and TiO₂. Hydrothermal methods allow finer control of particle size (<50 nm) via reaction time (12–48 hrs) and temperature (150–200°C) . Characterization via XRD and Raman spectroscopy is essential to confirm anatase/rutile phase ratios and Gd³⁺ incorporation .

Q. Which characterization techniques are critical for confirming successful gadolinium(3⁺) doping in TiO₂ matrices?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Identifies Gd³⁺ oxidation state (binding energy ~1185 eV for Gd 4d) and Ti³⁺/Ti⁴⁺ ratios.

- Transmission Electron Microscopy (TEM) : Reveals lattice distortions (~0.35 nm d-spacing shifts) due to Gd³⁺ substitution .

- Photoluminescence (PL) Spectroscopy : Detects electron-hole recombination rates; Gd³⁺ doping typically reduces PL intensity by 30–50% due to charge trapping .

Q. What factors contribute to discrepancies in reported photocatalytic efficiencies of Gd³⁺-TiO₂ composites?

- Methodological Answer : Variability arises from:

- Dopant Concentration : Optimal Gd³⁺ loading is 0.5–2.0 wt.%; higher concentrations (>5 wt.%) create recombination centers .

- Light Source : UV (λ = 365 nm) vs. visible light (λ > 420 nm) impacts ROS generation rates (e.g., 2.5×10⁻⁴ mol·L⁻¹·min⁻¹ under UV vs. 1.1×10⁻⁴ under visible light) .

- Substrate Specificity : Degradation rates for methylene blue vs. phenol differ by ~40% due to adsorption affinity .

Advanced Research Questions

Q. How does the core architecture of titanium(IV)-oxo clusters influence photocatalytic and antimicrobial activity when doped with gadolinium(3⁺)?

- Methodological Answer : Ti₄O₆ clusters stabilized by 9-fluorene-carboxylate ligands show 20% higher ROS generation than Ti₈O₁₂ clusters due to enhanced surface accessibility. Antimicrobial activity against S. aureus correlates with ROS yield (IC₅₀ = 12 µg/mL for 10 wt.% Gd³⁺-TiO₂ vs. 25 µg/mL for pure TiO₂) . Computational modeling (DFT) reveals Gd³⁺ alters charge distribution, reducing bandgap by 0.3–0.5 eV .

Q. What computational approaches validate the stability and electronic properties of Gd³⁺-doped TiO₂ systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts formation energies (ΔHf = −2.1 eV for Gd-TiO₂ vs. −1.8 eV for pure TiO₂) and bandgap narrowing (2.8 eV → 2.3 eV) .

- Molecular Dynamics (MD) : Simulates Gd³⁺ diffusion barriers (~1.2 eV) in TiO₂ lattices, explaining thermal stability limits (<800°C) .

Q. How can meta-analytical frameworks resolve contradictions in genotoxicity data for TiO₂-based nanomaterials, including Gd³⁺-doped variants?

- Methodological Answer : Systematic reviews (e.g., PRISMA guidelines) should stratify studies by:

- Particle Size : NPs <30 nm induce 1.5× higher DNA damage than bulk TiO₂ .

- Doping Effects : Gd³⁺ may reduce ROS-mediated genotoxicity by 20% via electron trapping .

- Experimental Models : In vitro (e.g., comet assay) vs. in vivo (micronucleus test) discrepancies require cross-validation .

Data Contradiction Analysis

Q. Why do some studies report enhanced photocatalytic activity with Gd³⁺ doping, while others observe no significant improvement?

- Analysis : Key variables include:

- Synthetic Routes : Sol-gel-derived composites show 30% higher activity than coprecipitation due to homogeneous doping .

- Test Conditions : Under anaerobic conditions, Gd³⁺-TiO₂ activity drops by 50% due to inhibited •OH radical formation .

- Material Aging : Hydrothermal samples lose 15% activity after 30 days due to Gd³⁺ leaching (ICP-MS data) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.